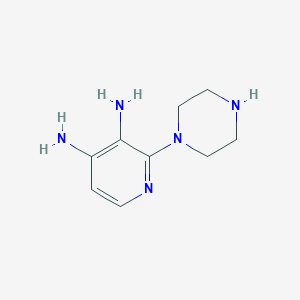
2-(Piperazin-1-yl)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)pyridine-3,4-diamine is a heterocyclic compound that features both piperazine and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pyridine-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Piperazin-1-yl)pyridine-3,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both piperazine and pyridine rings, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide) at elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)pyridine-3,4-diamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound is investigated for its potential as a pharmaceutical agent due to its biological activity . It is also used in the development of new drugs and therapeutic agents . In the industrial sector, the compound is utilized in the production of various chemical products and intermediates .
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-(Piperazin-1-yl)pyridine-3,4-diamine can be compared to other similar compounds, such as 1-(2-Pyrimidyl)piperazine and 2-(1-Piperazinyl)pyrimidine . These compounds share structural similarities but differ in their specific chemical and biological properties. The uniqueness of this compound lies in its combination of piperazine and pyridine rings, which confer distinct reactivity and biological activity .
List of Similar Compounds:- 1-(2-Pyrimidyl)piperazine
- 2-(1-Piperazinyl)pyrimidine
- 1-Phenylpiperazine
- 1-(4-Pyridyl)piperazine
Eigenschaften
Molekularformel |
C9H15N5 |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-piperazin-1-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N5/c10-7-1-2-13-9(8(7)11)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2,(H2,10,13) |
InChI-Schlüssel |
ARDIJYJUKJJCDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=CC(=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




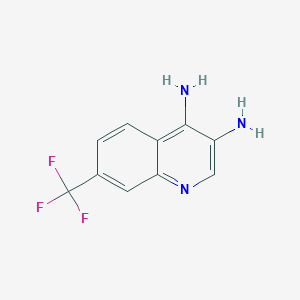
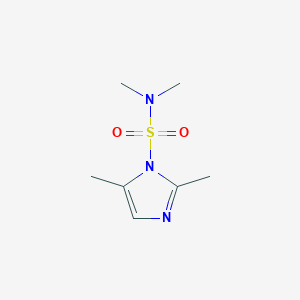
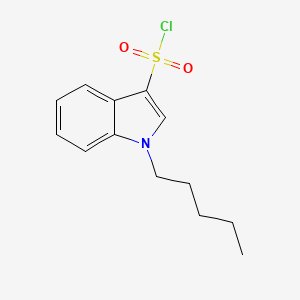


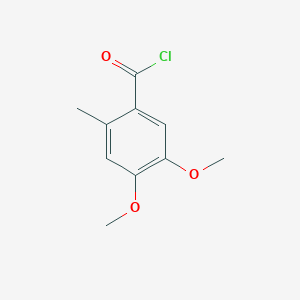
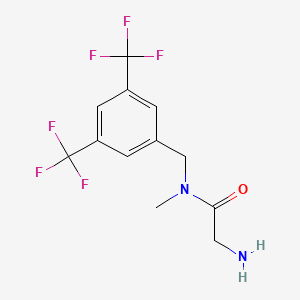
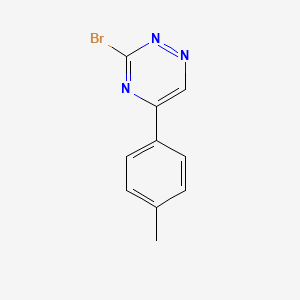
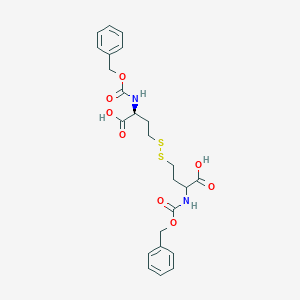
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
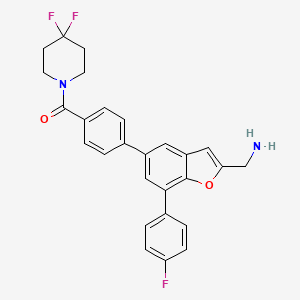
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
